

Technical Guide: Methyl Azepane-4-Carboxylate

Chemical Properties

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Compound of Interest

Compound Name: Methyl azepane-4-carboxylate

CAS No.: 1211596-98-3

Cat. No.: B578084

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Executive Summary: The "Goldilocks" Expander

Methyl azepane-4-carboxylate represents a critical yet underutilized scaffold in modern medicinal chemistry. Unlike its rigid 5-membered (pyrrolidine) and 6-membered (piperidine) congeners, the 7-membered azepane ring introduces a defined degree of conformational flexibility—a "Goldilocks" zone that allows for induced-fit binding modes in complex protein pockets (e.g., kinases, GPCRs).

This guide dissects the chemical behavior of the 4-substituted isomer, a motif that offers unique vector exploration compared to the more common 2- and 3-substituted azepanes. We focus on its synthesis, orthogonal reactivity, and application as a linker in targeted protein degradation (PROTACs).

Part 1: Structural & Physicochemical Profile

The 4-substituted azepane core is defined by a chiral center at C4 and a secondary amine at position 1. The methyl ester functionality provides a versatile handle for downstream derivatization.

Table 1: Physicochemical Properties

Property	Value / Description	Context for Drug Design
CAS (Free Base)	1211596-98-3	Primary building block.
CAS (HCl Salt)	1383132-15-7	Stable storage form (hygroscopic solid).
Molecular Weight	157.21 g/mol	Low MW allows significant decoration (fragment-based design).
Formula	C ₈ H ₁₅ NO ₂	-
cLogP	-0.8 (Predicted)	Moderate lipophilicity; highly soluble in polar organic solvents.
pKa (Amine)	~10.5 (Est.)	Highly basic secondary amine; exists as cation at physiological pH.
TPSA	38.3 Å ²	Excellent membrane permeability profile (<140 Å ²).
Conformation	Fluxional	Exists in equilibrium between twisted-chair and twisted-boat forms.

Stereochemical Considerations

The C4 position is a stereogenic center.

- Enantiomers: (R)- and (S)-**methyl azepane-4-carboxylate**.
- Implication: In biological systems, the enantiomers often display distinct pharmacological profiles. Synthetic routes must be stereoselective or include a resolution step (e.g., chiral HPLC or diastereomeric salt formation with tartaric acid).

Part 2: Synthetic Methodologies

Synthesis of 4-substituted azepanes is historically more challenging than 2-substituted variants (often accessible via ring-closing metathesis or amino acid cyclization). Below are two distinct approaches: a classical ring expansion and a cutting-edge photochemical method.

Method A: The Classical Ring Expansion (Schmidt/Beckmann)

This route relies on expanding a 4-substituted cyclohexanone. It is robust and scalable but often yields regioisomeric mixtures that require separation.

- Starting Material: Methyl 4-oxocyclohexanecarboxylate.
- Reagent: Hydrazoic acid (HN_3), in situ via NH_4OAc () or Hydroxylamine (NH_2OH).
- Mechanism: Migration of the carbon bond adjacent to the carbonyl.
 - Challenge: The migration can occur on either side of the carbonyl. However, for 4-substituted cyclohexanones, the symmetry often simplifies the product profile compared to 2- or 3-substituted precursors.

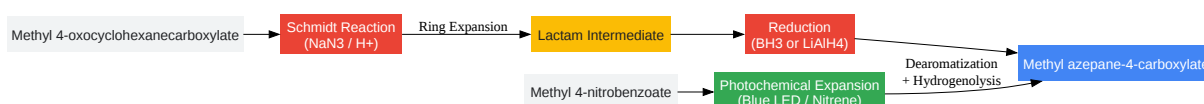
Method B: Photochemical Dearomative Ring Expansion (The "Expert" Route)

A recent breakthrough (2024) utilizes blue-light photocatalysis to convert simple nitroarenes directly into azepanes. This is a high-value strategy for generating complex substitution patterns.

- Precursor: Methyl 4-nitrobenzoate.
- Conditions: Blue LEDs, Photoredox catalyst.

- Mechanism: The nitro group is converted to a singlet nitrene, which undergoes insertion into the benzene ring to form a transient azepine, followed by reduction to the azepane.
- Advantage: Rapid access to the core from abundant aromatic starting materials.

Visualization: Synthetic Logic



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Caption: Comparison of Classical (Schmidt) vs. Modern (Photochemical) synthetic routes to the azepane core.

Part 3: Reactivity & Orthogonal Derivatization

For the medicinal chemist, the utility of **methyl azepane-4-carboxylate** lies in its two orthogonal reactive handles: the secondary amine (N1) and the methyl ester (C4).

N-Functionalization (The "Anchor")

The secondary amine is the most nucleophilic site. It must be addressed first or protected.

- Protection: Boc-anhydride () or Cbz-Cl are standard.
 - Protocol: Dissolve amine HCl salt in DCM/TEA (1:2 ratio). Add (1.1 eq) at 0°C. Stir 2h. Yields 1-N-Boc-4-methyl ester.
- Alkylation/Acylation: Standard reactions or amide couplings (EDC/HOBt) attach the scaffold to the main pharmacophore.

Ester Manipulation (The "Warhead" Vector)

Once the Nitrogen is protected (or occupied), the ester can be modified.

- Hydrolysis: LiOH in THF/Water yields the Carboxylic Acid, ready for amide coupling.
- Reduction:

converts the ester to the Primary Alcohol (hydroxymethyl group).
- Direct Amidation: Heating with primary amines (often requires high temp or Lewis acid catalysis like

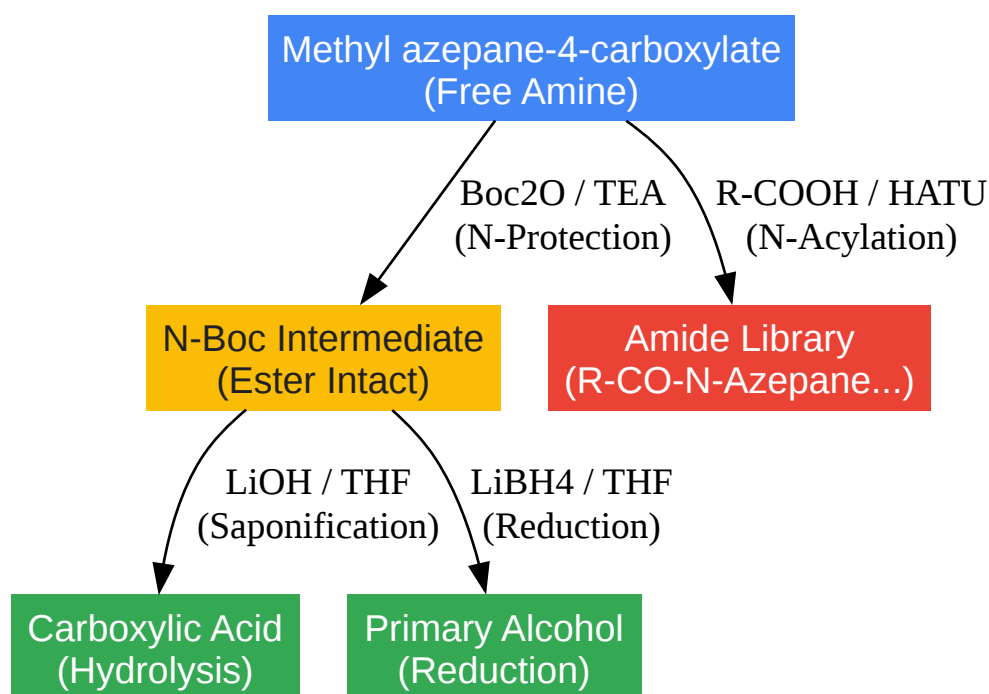
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Experimental Protocol: Selective Hydrolysis

To generate the N-Boc-Azepane-4-carboxylic acid intermediate:

- Dissolution: Dissolve 1-N-Boc-**methyl azepane-4-carboxylate** (1.0 eq) in THF:MeOH:H₂O (3:1:1).
- Saponification: Add LiOH monohydrate (2.5 eq) in one portion.
- Reaction: Stir at ambient temperature for 4-16h (monitor by TLC/LCMS for disappearance of ester).
- Workup (Critical): Acidify carefully with 1N HCl to pH ~4. Extract with EtOAc. Note: The N-Boc group is acid-sensitive; do not use concentrated strong acids or heat during acidification.

Visualization: Orthogonal Protection Strategy



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Caption: Orthogonal workflow allowing selective modification of the N-terminus or C-terminus.

Part 4: Medicinal Chemistry Applications[1][2][3][4] [5]

Conformational Entropy in Binding

Azepanes possess a higher degree of entropy than piperidines. When an azepane-based ligand binds to a protein, the entropic penalty of freezing the ring conformation can be significant.

- Strategy: Use the 4-substituent to bias the ring conformation. A bulky group at C4 can force the ring into a specific twist-chair conformation, pre-organizing it for binding and reducing the entropic penalty.

PROTAC Linkers

The azepane ring is increasingly used in Proteolysis Targeting Chimeras (PROTACs).

- Role: It acts as a semi-rigid linker element that improves solubility compared to pure alkyl chains.
- Vector: The N1 and C4 positions allow for "exit vectors" that are roughly 120-150° apart, providing a unique geometry for bridging E3 ligases and target proteins.

References

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Sources

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